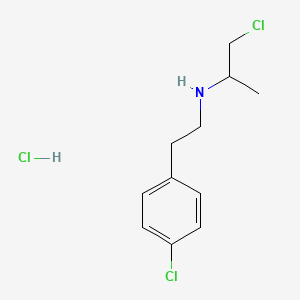
1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride is a chemical compound with the molecular formula C11H15Cl2N·HCl It is characterized by the presence of a chloro group attached to a phenethylamine backbone
准备方法
The synthesis of 1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenethylamine and 1-chloropropan-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.
Synthetic Routes: The synthetic route may involve the chlorination of the amine group followed by the introduction of the phenethyl group. This can be achieved through nucleophilic substitution reactions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions: Typical reagents include sodium hydroxide, hydrochloric acid, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
科学研究应用
1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is studied for its potential effects on biological systems. It may be used in the development of new pharmaceuticals or as a tool in biochemical research.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents. Its interactions with biological targets are of particular interest.
Industry: In industrial applications, the compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
作用机制
The mechanism of action of 1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloro group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. The phenethylamine backbone allows for interactions with neurotransmitter systems, potentially affecting signal transduction pathways.
相似化合物的比较
1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride can be compared with other similar compounds, such as:
2-Chloro-N-(4-chlorophenethyl)propan-1-amine Hydrochloride: This compound has a similar structure but differs in the position of the chloro group. It may exhibit different reactivity and biological activity.
4-Chloro-N-(2-chlorophenethyl)propan-2-amine Hydrochloride: The position of the chloro groups on the phenethylamine backbone can influence the compound’s properties and applications.
N-(4-Chlorophenethyl)propan-2-amine Hydrochloride: The absence of the chloro group on the amine can lead to differences in chemical reactivity and biological interactions.
属性
分子式 |
C11H16Cl3N |
|---|---|
分子量 |
268.6 g/mol |
IUPAC 名称 |
1-chloro-N-[2-(4-chlorophenyl)ethyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-9(8-12)14-7-6-10-2-4-11(13)5-3-10;/h2-5,9,14H,6-8H2,1H3;1H |
InChI 键 |
RVBZDYJNSNRJGO-UHFFFAOYSA-N |
规范 SMILES |
CC(CCl)NCCC1=CC=C(C=C1)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


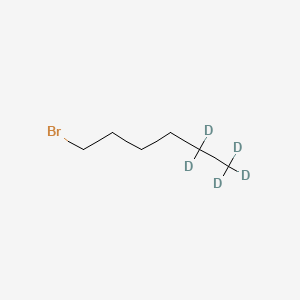
![Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate](/img/structure/B13856241.png)
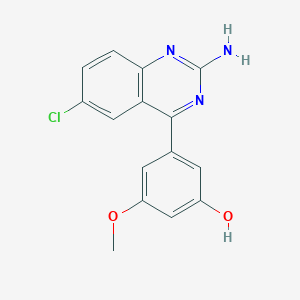
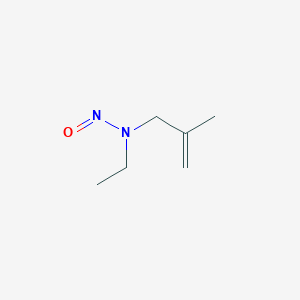
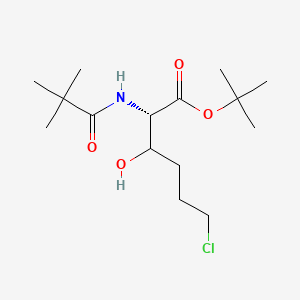



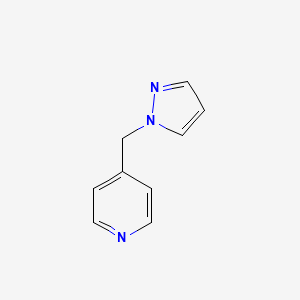
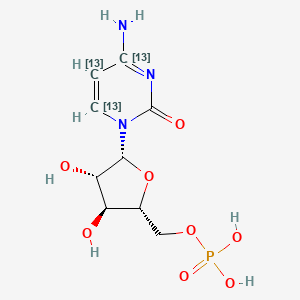

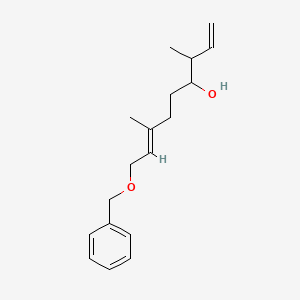
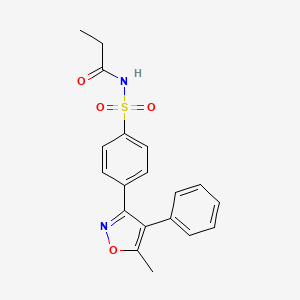
![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13856296.png)
